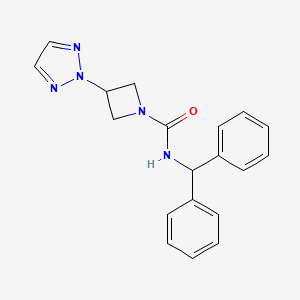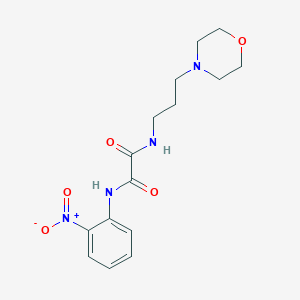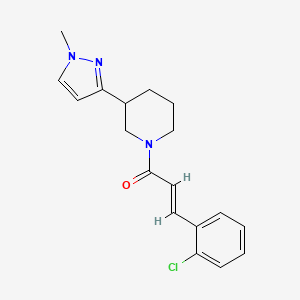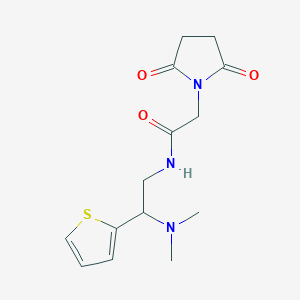
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DPTA belongs to the class of azetidine-based compounds, which have been shown to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of viral and bacterial infections. N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has also been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide in lab experiments include its high potency and selectivity towards cancer cells, low toxicity, and broad-spectrum activity against various cancer types, viruses, and bacteria. However, the limitations of using N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide in lab experiments include its limited solubility in aqueous solutions and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
Future research on N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide should focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety for clinical use. Moreover, the development of novel drug delivery systems and combination therapies could enhance the therapeutic potential of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide for cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide and its potential applications in other areas of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide involves the reaction of diphenylmethyl chloride with sodium azide to form diphenylmethyl azide, which is then reacted with 3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxylic acid to form N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide. The synthesis method of N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has also been reported to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Moreover, N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has been shown to exhibit antimicrobial activity against gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-benzhydryl-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(23-13-17(14-23)24-20-11-12-21-24)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUYGNPDJKKFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/no-structure.png)


![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide](/img/structure/B2429727.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2429728.png)
![isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2429729.png)
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide](/img/structure/B2429730.png)



![2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2429735.png)
![3-{[2-(Benzoylamino)acetyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2429737.png)